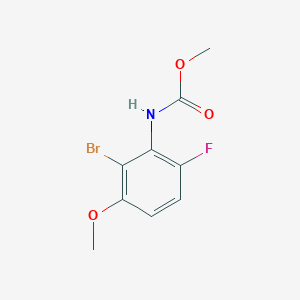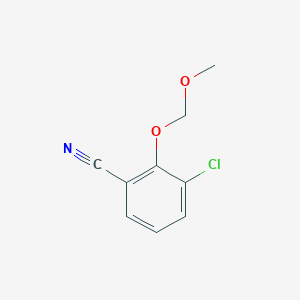![molecular formula C12H6F4O2 B8132089 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B8132089.png)
2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol is a fluorinated biphenyl derivative characterized by the presence of four fluorine atoms and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol typically involves the fluorination of biphenyl precursors. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available biphenyl compounds. The steps include selective fluorination followed by hydroxylation. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various biphenyl derivatives with different degrees of fluorination.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Fluorinated quinones.
Reduction: Partially or fully de-fluorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups, leading to different chemical properties and applications.
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dimethanol: Features methanol groups, which can influence its solubility and reactivity.
Uniqueness: 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol is unique due to the combination of fluorine atoms and hydroxyl groups, which impart distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propriétés
IUPAC Name |
4-(2,6-difluoro-4-hydroxyphenyl)-3,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKONDLPMDUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)O)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B8132038.png)



![8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132068.png)


![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)


